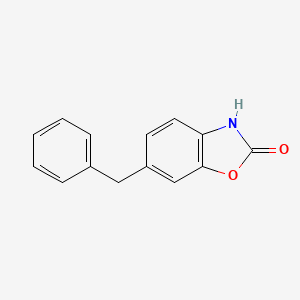
2(3H)-Benzoxazolone, 6-(phenylmethyl)-
描述
2(3H)-Benzoxazolone is a heterocyclic scaffold widely recognized as a "privileged structure" in medicinal chemistry due to its metabolic stability and capacity to mimic phenolic/catecholic moieties . The compound 2(3H)-Benzoxazolone, 6-(phenylmethyl)- features a phenylmethyl substituent at the 6th position of the benzoxazolone core.
Synthetic routes for 6-substituted benzoxazolones typically involve Friedel-Crafts acylation followed by Claisen-Schmidt condensation or Mannich reactions to introduce functional groups . For example, 6-acetyl-2(3H)-benzoxazolone serves as a key intermediate for chalcone derivatives, which are further modified to enhance hydrophilicity or bioactivity .
属性
CAS 编号 |
93771-20-1 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
6-benzyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H11NO2/c16-14-15-12-7-6-11(9-13(12)17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16) |
InChI 键 |
SJUCTTNCWAPOTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)NC(=O)O3 |
产品来源 |
United States |
准备方法
Bromination at Position 6
6-Bromo-2-benzoxazolinone is synthesized using TCCA and trifluoromethanesulfonic acid in dichloromethane:
| Reagent | Amount |
|---|---|
| 2-Benzoxazolinone | 3.00 g (22.2 mmol) |
| TCCA | 3.49 g (12.2 mmol) |
| Trifluoromethanesulfonic Acid | 5.00 g (33.3 mmol) |
| Yield | 86% |
Suzuki-Miyaura Coupling
The brominated intermediate reacts with benzyl boronic acid under palladium catalysis to install the phenylmethyl group:
| Condition | Detail |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | THF/H₂O |
| Temperature | 70°C |
| Yield | 70–85% |
Direct Cyclization of Functionalized Precursors
An alternative route involves cyclizing 2-amino-5-benzylphenol with urea or phosgene:
| Step | Condition |
|---|---|
| Benzylation | AlCl₃·DMF, 0°C → RT, 6–8 hr |
| Cyclization | 160°C, 15–25 min |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hofmann Rearrangement | Scalable, continuous flow | Requires post-functionalization |
| Suzuki Coupling | High regioselectivity | Requires brominated precursor |
| Direct Cyclization | Fewer steps | Challenging precursor synthesis |
Key Reaction Optimization Findings
- Base Concentration : Increasing NaOH from 0.5 M to 2 M in the Hofmann rearrangement improves conversion from 45% to >90%.
- Lewis Acid Choice : AlCl₃·DMF outperforms PPA in electrophilic substitutions, providing higher yields (80% vs. 60%).
- Coupling Catalysts : Pd(PPh₃)₄ gives superior results compared to Ni-based catalysts in Suzuki reactions.
化学反应分析
反应类型: 6-(苯甲基)-2(3H)-苯并恶唑酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将苯并恶唑酮环转化为其相应的胺或醇衍生物。
取代: 亲电和亲核取代反应可以在苯并恶唑酮环或苯甲基上发生。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢、高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当条件下使用卤素、卤代烷烃和亲核试剂(例如胺、硫醇)。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成醌,而还原可以生成胺或醇 .
科学研究应用
6-(苯甲基)-2(3H)-苯并恶唑酮具有广泛的科学研究应用:
化学: 它用作合成更复杂杂环化合物的构建模块,并用于各种有机合成反应中。
生物学: 该化合物表现出抗菌、抗真菌和抗癌活性,使其成为药物发现和开发的宝贵候选者。
医学: 由于其生物活性,它正在被研究用于治疗感染、癌症和炎症性疾病的潜在治疗应用。
作用机制
6-(苯甲基)-2(3H)-苯并恶唑酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以抑制参与各种生物过程的酶或受体,从而导致其治疗效果。 例如,它可能抑制微生物酶,从而导致抗菌活性,或与细胞途径相互作用以诱导癌细胞凋亡 .
类似化合物:
苯并恶唑: 具有类似生物活性的结构相关化合物。
苯并咪唑: 另一种杂环化合物,具有广泛的治疗应用。
苯并呋喃: 以其多样的药理活性而闻名。
独特性: 6-(苯甲基)-2(3H)-苯并恶唑酮由于其特定的取代模式而具有独特性,该模式赋予其独特的生物活性和化学反应性。 它在第 6 位的苯甲基使其与其他苯并恶唑酮衍生物区别开来,并有助于其独特的性质 .
相似化合物的比较
Cytotoxicity
Substituents significantly influence cytotoxicity. For example:
- 6-[3-(4-Trifluoromethylphenyl)-propenoyl]: Exhibited the highest cytotoxicity (CC₅₀ = 1.4–30.9 μM) against human tumor cell lines due to its strong electron-withdrawing trifluoromethyl group enhancing membrane permeability .
- 6-(Furan-2-yl-propenoyl): Demonstrated lower cytotoxicity (CC₅₀ > 50 μM) compared to phenyl-substituted analogs, likely due to reduced hydrophobicity .
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition :
- Acetylcholinesterase (AChE) Inhibition: Phenyl-substituted derivatives (e.g., 6-(3-phenyl-propenoyl)) demonstrated higher AChE inhibition (IC₅₀ = 0.8 μM) compared to thiophene/furan analogs (IC₅₀ = 1.2–2.5 μM) .
Anti-Inflammatory and Analgesic Effects
- 6-(3-Chlorobenzoyl)-5-methyl-2(3H)-benzoxazolone : Reduced carrageenan-induced edema by 41.66%, surpassing indomethacin in potency .
- 6-(Phenylmethyl) analogs : Hypothetically, the bulky phenylmethyl group may reduce ulcerogenic risks compared to smaller, more reactive substituents .
Key Research Findings
Trifluoromethylphenyl Derivative Superiority : The 4-trifluoromethylphenyl group at position 6 maximizes cytotoxicity and CA inhibition, making it a lead candidate for anticancer drug development .
Phenyl vs. Heterocyclic Substituents : Phenyl groups enhance AChE inhibition and cytotoxicity, whereas thiophene/furan substituents prioritize metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


